2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Description
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO3 It is a derivative of benzoic acid, featuring chloro, fluoro, and hydroxy substituents on the aromatic ring
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(15)6-12(9)16/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHAFEGFYHYVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689426 | |
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-66-5 | |
| Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, hydroxylation, and coupling reactions, followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs.
Agrochemicals: It serves as a precursor for the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and hydroxy substituents can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-3-fluorobenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
Uniqueness
2-Chloro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit .
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